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Introduction

The intersection of CRISPR gene editing technology and the activity of oligoadenylate
synthetases (OADS) has opened new frontiers in both molecular diagnostics and therapeutic
interventions. This document provides detailed application notes and protocols on leveraging
CRISPR-associated OADS activity, focusing on two primary applications: highly sensitive
nucleic acid detection and targeted cancer immunotherapy through the activation of innate
immune pathways.

In certain CRISPR systems, specifically Type lll, the recognition of a target RNA molecule by
the CRISPR-Cas complex triggers the synthesis of cyclic oligoadenylate (cOA) by the Cas10
subunit, which functions as an OADS. This cOA then acts as a second messenger, activating
ancillary nucleases that lead to a broader cellular response. A related application involves
utilizing CRISPR activation (CRISPRa) to upregulate the cGAS-STING pathway, a critical
component of the innate immune system where the enzyme cGAS (cyclic GMP-AMP synthase)
produces a cyclic dinucleotide to signal the presence of foreign or misplaced DNA. These
approaches harness the principles of OADS signaling to achieve highly specific and potent
outcomes.

Application 1: CRISPR-Based Diagnostics via
Collateral Cleavage
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The collateral cleavage activity of RNA-targeting CRISPR-Cas enzymes, particularly Cas13, is
the foundation of highly sensitive diagnostic platforms like SHERLOCK (Specific High-
sensitivity Enzymatic Reporter unLOCKIing). Upon recognition of a specific target RNA
sequence, the Cas13 enzyme becomes activated and non-specifically cleaves nearby RNA
molecules. This "collateral” activity can be harnessed to generate a detectable signal, allowing
for the detection of minute amounts of target nucleic acids.

o : ) | Di .

Parameter Value Reference

o ) 1-100 copies per microliter (20-
Limit of Detection (LOD) [1]
200 aM)

Assay Time <1 hour [1112]

_y Single-base mismatch
Specificity R [3]
discrimination

Fluorescence, Lateral Flow
Readout Methods o [1][4]
Dipstick

Experimental Workflow: SHERLOCK Assay

-

Preparation

2. Cas13 Protein
Purification
\4
1. Guide RNA (gRNA) 3.ReagentMix )
In Vitro Transcription (Casl3, gRNA, Reporter))
N J/

Assay Readout
Y
4. Sample RNA 5. Isothermal Amplification 6. CRISPR-Cas13 Detection 7. Signal Detection
Extraction (RPA/LAMP) @ 42°C, 25 min @ 37°C, 30 min (Fluorescence or Lateral Flow)

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.broadinstitute.org/files/publications/special/COVID-19%20detection%20(updated).pdf
https://www.broadinstitute.org/files/publications/special/COVID-19%20detection%20(updated).pdf
https://www.broadinstitute.org/news/enabling-coronavirus-detection-using-crispr-cas13-open-access-sherlock-research-protocols-and
http://courses.washington.edu/medch582/PDFs/2017_04.24_Pa%C3%A7oL.pdf
https://www.broadinstitute.org/files/publications/special/COVID-19%20detection%20(updated).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956564/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

A streamlined workflow for the SHERLOCK diagnostic assay.

Detailed Protocol: Nucleic Acid Detection using
SHERLOCK

This protocol is adapted from established SHERLOCK procedures for the detection of viral
RNA.[1][4][5]

I. Reagent Preparation

e Guide RNA (gRNA) Synthesis (In Vitro Transcription):

[¢]

Design a gRNA specific to the target RNA sequence.

o

Synthesize a DNA template for the gRNA that includes a T7 promoter sequence.[6][7]

o

Perform in vitro transcription using a T7 RNA polymerase Kit.

[¢]

Purify the transcribed gRNA using an appropriate RNA purification kit.[8][9]

[¢]

Quantify the gRNA concentration and assess its quality.

e Casl3 Protein Expression and Purification:
o Express a Casl3 enzyme (e.g., LwaCasl13a) in E. coli.
o Purify the expressed Cas13 protein using chromatography methods.[4]
o Assess the purity and concentration of the purified protein.

e Preparation of the Detection Reaction Mix:

o Combine the purified Casl13 protein, the synthesized gRNA, and a quenched fluorescent
RNA reporter in a reaction buffer.

II. Assay Procedure
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e Sample Preparation:
o Extract RNA from the sample using a suitable viral RNA/DNA extraction kit.[10]
 |sothermal Amplification (e.g., RPA):

o Set up a recombinase polymerase amplification (RPA) reaction using primers specific to
the target nucleic acid.[1][11]

o Add the extracted sample RNA to the RPA reaction mix.
o Incubate the reaction at 42°C for 25 minutes.[1]
e CRISPR-Casl13 Detection:
o Add the product from the RPA reaction to the prepared Cas13-gRNA-reporter mix.
o Incubate the detection reaction at 37°C for 30 minutes.[2]
[ll. Readout
e Fluorescence Detection:

o Measure the fluorescence signal using a plate reader. An increase in fluorescence
indicates the presence of the target RNA.

o Lateral Flow Readout:

o For a visual readout, use a lateral flow dipstick. The appearance of a test line indicates a
positive result.[1]

Application 2: Therapeutic Activation of the cGAS-
STING Pathway with CRISPRa

CRISPR activation (CRISPRa) can be employed to upregulate the expression of key
components of the cGAS-STING pathway, a critical innate immune signaling cascade. This
approach holds therapeutic promise for cancer treatment by turning "cold" tumors (lacking
immune cells) into "hot" tumors that can be recognized and attacked by the immune system.
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Upregulating STING expression in cancer cells can lead to the production of type | interferons
and other pro-inflammatory cytokines, promoting an anti-tumor immune response.[12]

Signaling Pathway: CRISPRa-mediated STING Activation
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CRISPRa-mediated activation of the STING signaling pathway.
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Parameter Observation Reference

Significant increase in STING
STING Upregulation MRNA and protein levels post-  [13]
CRISPRa treatment.

Markedly increased secretion
of IFN-B in STING-activated [14][15]
cells.

Type | Interferon (IFN-B)

Production

Reduced tumor activity in both
Tumor Growth Inhibition primary and distal tumors in [12]

mouse models.

Enhanced infiltration of
Immune Cell Infiltration cytotoxic T lymphocytes into [16]

the tumor microenvironment.

Detailed Protocol: CRISPRa-Mediated STING Activation
in Cancer Cells

This protocol outlines the steps for transiently activating STING expression in a cancer cell line
using a two-plasmid CRISPRa system delivered via lipid nanoparticles (LNPSs).

I. Plasmid Preparation and LNP Formulation
o CRISPRa Plasmids:
o Obtain or construct two plasmids:

= One expressing a catalytically dead Cas9 (dCas9) fused to a transcriptional activator
domain (e.g., VP64).

» Another expressing a gRNA designed to target the promoter region of the STING gene
(TMEM173).

e LNP Formulation:
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o Encapsulate the two CRISPRa plasmids into lipid nanoparticles using a microfluidic mixing
method or other established LNP formulation protocols.[17][18]

Il. Cell Culture and Transfection
o Cell Seeding:

o Plate the target cancer cell line (e.g., 4T1 murine breast cancer cells) in a 24-well plate at
a density that will result in 70-80% confluency at the time of transfection.

o LNP Transfection:

Dilute the CRISPRa-loaded LNPs in serum-free media.

[¢]

[e]

Add the diluted LNP suspension to the cells.

Incubate the cells with the LNPs for 4-6 hours.

o

[¢]

After incubation, replace the medium with fresh complete medium.
[ll. Post-Transfection Analysis
e Harvesting:
o Harvest the cells at various time points post-transfection (e.g., 24, 48, and 72 hours).
e Analysis of STING Expression (JQPCR and Western Blot):
o Extract RNA and protein from the harvested cells.
o Perform quantitative PCR (gPCR) to measure the relative expression of STING mRNA.
o Perform a Western blot to detect the level of STING protein.
o Measurement of Type | Interferon Response (ELISA):
o Collect the cell culture supernatant at the time of harvesting.

o Use an ELISA kit to quantify the concentration of secreted IFN-.[19]
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e Assessment of Downstream Signaling (Western Blot):

o Perform Western blots to detect the phosphorylation of key downstream signaling proteins
such as TBK1 and IRF3.

Conclusion

The applications of OADS principles in conjunction with CRISPR technology represent a
significant advancement in biotechnology. In diagnostics, the collateral cleavage activity of
CRISPR-Cas13, triggered by target recognition, provides a rapid, highly sensitive, and specific
platform for nucleic acid detection. In therapeutics, the ability of Type Ill CRISPR systems to
induce cell death via cOA signaling, and the use of CRISPRa to activate the cGAS-STING
pathway, offer innovative strategies for treating diseases like cancer. The protocols and data
presented here provide a foundation for researchers and drug development professionals to
explore and expand upon these powerful applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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